1-Aminoethanol

physicochemical properties thermal stability formulation compatibility

Procure 1-aminoethanol for applications where its unique thermal decomposition and chiral properties are essential. Unlike thermally stable 2-aminoethanol, this crystalline solid decomposes upon heating to release acetaldehyde and ammonia in situ, enabling sulfur vulcanization in natural and styrene-butadiene rubber with enhanced flexibility and aging resistance. Its chiral center also provides stereochemical control for asymmetric synthesis. Note: 2-aminoethanol cannot substitute in these specific use cases.

Molecular Formula C6H15N3
Molecular Weight 129.20 g/mol
CAS No. 75-39-8
Cat. No. B1580991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminoethanol
CAS75-39-8
Molecular FormulaC6H15N3
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCC1NC(NC(N1)C)C
InChIInChI=1S/C6H15N3/c1-4-7-5(2)9-6(3)8-4/h4-9H,1-3H3
InChIKeyMZSSRMMSFLVKPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminoethanol (CAS 75-39-8) Product Specification and Procurement Guide for Chemical Sourcing Professionals


1-Aminoethanol (CAS 75-39-8), also known as acetaldehyde ammonia, is an alkanolamine organic compound with the molecular formula C₂H₇NO and a molecular weight of 61.08 g/mol . It is a white crystalline solid with a melting point of 95–97°C (with decomposition) and a boiling point of 109–111°C . Structurally, 1-aminoethanol features a primary amine group and a secondary hydroxyl group on the same carbon atom, making it a structural isomer of the industrially prevalent 2-aminoethanol (ethanolamine, CAS 141-43-5) [1]. The compound is commercially available as a rubber vulcanization accelerator and organic synthesis intermediate, and is fundamentally distinguished from its isomer by its chiral nature and its reversible formation equilibrium from acetaldehyde and ammonia .

Why Generic Ethanolamine Cannot Substitute for 1-Aminoethanol in Specialized Chemical Applications


Generic substitution between 1-aminoethanol and its structural isomer 2-aminoethanol (ethanolamine) is precluded by fundamentally distinct physicochemical and stereochemical properties that dictate divergent application performance. 1-Aminoethanol exists as a white crystalline solid (melting point 95–97°C) that decomposes upon heating with liberation of acetaldehyde and ammonia, whereas 2-aminoethanol is a viscous liquid (melting point 10°C, boiling point 170°C) with thermal stability sufficient for industrial solvent applications . The chiral center in 1-aminoethanol confers stereochemical specificity for asymmetric synthesis applications where achiral 2-aminoethanol cannot function . Furthermore, 1-aminoethanol's role as a rubber vulcanization accelerator is mechanistically tied to its thermal decomposition profile, releasing acetaldehyde and ammonia in situ for crosslinking reactions—a property absent in 2-aminoethanol . These differentiating characteristics necessitate precise compound selection rather than isomer substitution.

1-Aminoethanol (CAS 75-39-8) Quantitative Differentiation Evidence Versus Structural Analogs and In-Class Candidates


Physicochemical Differentiation: Solid-State Stability and Thermal Decomposition Profile of 1-Aminoethanol Versus 2-Aminoethanol

1-Aminoethanol exhibits a solid crystalline form at ambient conditions with a melting point of 95–97°C (with decomposition), in stark contrast to 2-aminoethanol which remains a liquid with a melting point of 10°C and a boiling point of 170°C . The decomposition temperature differential between the two isomers exceeds 75°C for the solid-to-liquid transition . This thermal decomposition profile is mechanistically critical: 1-aminoethanol decomposes upon heating to liberate acetaldehyde and ammonia, whereas 2-aminoethanol remains thermally stable under identical conditions .

physicochemical properties thermal stability formulation compatibility

Stereochemical Differentiation: Chiral Center Presence in 1-Aminoethanol Versus Achiral 2-Aminoethanol

1-Aminoethanol contains a chiral center at the central carbon atom, which bears four different substituents (methyl group, hydrogen atom, hydroxyl group, and amino group), giving rise to two stereoisomers [1]. In direct contrast, 2-aminoethanol is achiral, with no stereochemical differentiation possible [1]. This structural divergence enables 1-aminoethanol to function as a chiral building block or ligand precursor in asymmetric synthesis applications where 2-aminoethanol cannot impart stereoselectivity .

stereochemistry chiral synthesis asymmetric catalysis

Reaction Kinetics of 1-Aminoethanol Formation: Barrier Height Reduction via Acid Catalysis

Electronic structure and chemical kinetics calculations of the ammonia-acetaldehyde reaction to form 1,1-aminoethanol reveal that the uncatalyzed reaction involves a very high activation energy barrier, resulting in rate coefficients too small for significant atmospheric implication [1]. However, under formic acid catalysis, the reaction becomes effectively barrierless [1]. In terms of rate coefficient efficiency for catalyzed 1-aminoethanol formation, formic acid is most efficient, followed by water dimer, then water monomer [1]. This catalytic dependence is specific to 1-aminoethanol formation from acetaldehyde and ammonia, distinguishing it from 2-aminoethanol synthesis pathways.

reaction kinetics activation energy catalysis

Industrial Application Specificity: Rubber Vulcanization Acceleration via Thermal Decomposition

1-Aminoethanol is established as a specialized vulcanization accelerator for natural rubber and styrene-butadiene rubber, designated as Accelerator AA or AC . The vulcanized rubber products exhibit enhanced flexibility and excellent aging resistance . This application is mechanistically dependent on the compound's thermal decomposition profile: upon heating, 1-aminoethanol decomposes to release acetaldehyde and ammonia in situ, facilitating crosslinking reactions . In contrast, 2-aminoethanol does not undergo this thermal decomposition pathway under rubber processing conditions and is instead employed as a corrosion inhibitor, surfactant, and chemical intermediate in unrelated industrial sectors .

rubber vulcanization industrial chemistry polymer crosslinking

Nucleophilic Reactivity Profile: Absence of Rate Enhancement from Adjacent Lone Pair Interactions

A kinetic study of nucleophilic reactivity with p-nitrophenyl acetate evaluated the effect of adjacent lone pair centers in 1-aminoethanol using CNDO/2 theoretical calculations [1]. The study found that 1-aminoethanol exhibits only a small through-bond and an even smaller through-space lone pair interaction, and kinetically, rate enhancements resulting from such α-effect interactions were not observed [1]. This contrasts with the behavior of hydrazine and hydroxylamine derivatives that demonstrate significant α-effect nucleophilic enhancement. The absence of supernucleophilic character in 1-aminoethanol differentiates it from other α-nucleophiles in the aminoalcohol class.

nucleophilicity reaction kinetics theoretical chemistry

Optimal Procurement and Application Scenarios for 1-Aminoethanol (CAS 75-39-8) Based on Differentiated Evidence


Rubber Vulcanization Accelerator Procurement for Natural Rubber and Styrene-Butadiene Rubber Manufacturing

1-Aminoethanol, supplied as Accelerator AA or AC, is specifically procured for rubber vulcanization processes requiring thermal decomposition-mediated crosslinking. Unlike 2-aminoethanol, which remains thermally stable under processing conditions, 1-aminoethanol decomposes upon heating (melting point 95–97°C with decomposition) to release acetaldehyde and ammonia in situ, facilitating the sulfur vulcanization of natural rubber and styrene-butadiene rubber matrices . The resulting vulcanizates demonstrate enhanced flexibility and superior aging resistance properties . This scenario is supported by established industrial use documentation and the compound's distinctive thermal decomposition profile relative to its structural isomer [1].

Asymmetric Synthesis and Chiral Intermediate Development in Pharmaceutical Research

The chiral nature of 1-aminoethanol—arising from a stereogenic central carbon bearing four different substituents—makes it a candidate for asymmetric synthesis applications where stereochemical control is required . In contrast, 2-aminoethanol is achiral and cannot impart stereoselectivity . Research applications include use as a chiral building block or ligand precursor for asymmetric catalytic transformations. Procurement for these applications must consider the availability of stereoisomerically pure or racemic material based on specific synthetic requirements [1].

Strecker Amino Acid Synthesis Intermediate in Academic and Preparative Chemistry

1-Aminoethanol is established as an intermediate in the Strecker reaction for alanine synthesis, formed via the condensation of acetaldehyde with aqueous ammonia . Its formation kinetics are strongly dependent on catalytic conditions: formic acid catalysis renders the formation reaction effectively barrierless, whereas the uncatalyzed pathway involves a prohibitively high activation energy barrier [1]. Researchers procuring 1-aminoethanol for Strecker-type reactions should account for this catalytic dependence, which is distinct from the synthetic accessibility of other aminoalcohols and influences the choice of reaction conditions for optimal intermediate formation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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